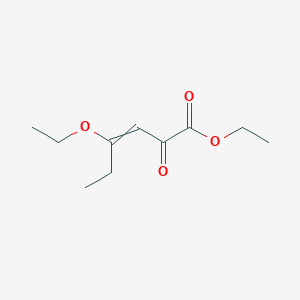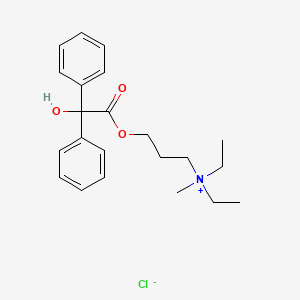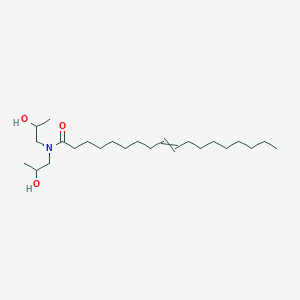
N,N-Bis(2-hydroxypropyl)octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxypropyl)octadec-9-enamide is a chemical compound with the molecular formula C24H47NO3. It is characterized by the presence of a long aliphatic chain with a double bond at the ninth position and two hydroxypropyl groups attached to the nitrogen atom of the amide group. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxypropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octadec-9-enoic acid+2-amino-1-propanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxypropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxypropyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxypropyl)octadec-9-enamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The hydroxypropyl groups enhance its solubility in water, while the long aliphatic chain provides hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)octadec-9-enamide
- N,N-Bis(2-hydroxypropyl)stearamide
- N,N-Bis(2-hydroxyethyl)stearamide
Uniqueness
N,N-Bis(2-hydroxypropyl)octadec-9-enamide is unique due to the presence of the double bond in the aliphatic chain, which imparts different chemical reactivity compared to its saturated counterparts. The hydroxypropyl groups also provide enhanced solubility and surfactant properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
63330-45-0 |
|---|---|
Molekularformel |
C24H47NO3 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxypropyl)octadec-9-enamide |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22(2)26)21-23(3)27/h11-12,22-23,26-27H,4-10,13-21H2,1-3H3 |
InChI-Schlüssel |
MUTYMGNMGRUBKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
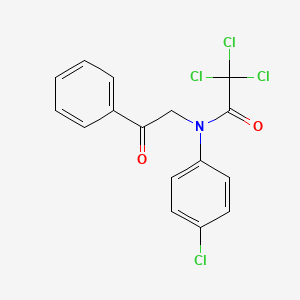
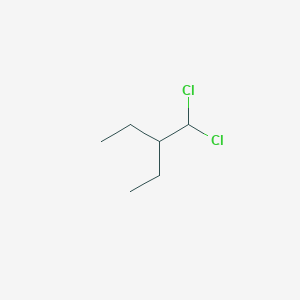
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
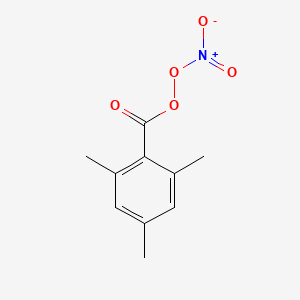
![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
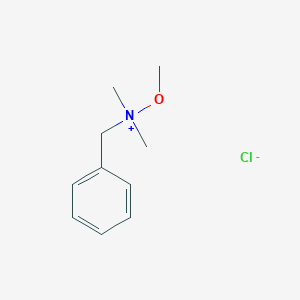
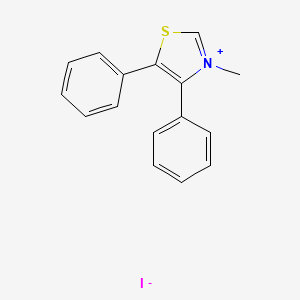
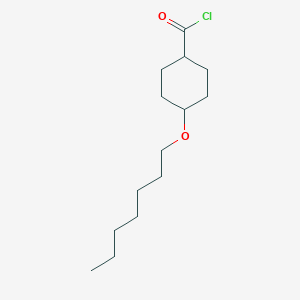
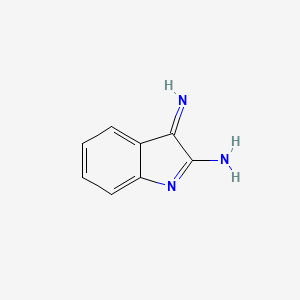
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
